In-Depth Technical Guide: Sodium 3-methyl-2-oxobutanoate-¹³C,d₄
In-Depth Technical Guide: Sodium 3-methyl-2-oxobutanoate-¹³C,d₄
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 3-methyl-2-oxobutanoate, an α-keto acid analog of the amino acid valine, is a critical intermediate in the metabolic pathways of branched-chain amino acids (BCAAs). Its isotopically labeled forms, such as Sodium 3-methyl-2-oxobutanoate-¹³C,d₄, are invaluable tools in metabolic research, particularly in studies involving metabolomics, metabolic flux analysis, and biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the chemical properties, metabolic significance, and experimental applications of a specific, commercially available isotopologue: Sodium 3-methyl-2-oxobutanoate (3-methyl-¹³C; 3,4,4,4-d₄) .
Chemical Properties
The nomenclature "Sodium 3-methyl-2-oxobutanoate-¹³C,d₄" can be ambiguous as various isotopologues are available. This guide focuses on the isotopologue with a ¹³C-labeled methyl group at the 3-position and four deuterium atoms on the methyl and methine groups at the 3 and 4 positions.
| Property | Value | Reference |
| Chemical Name | Sodium 3-methyl-2-oxobutanoate (3-methyl-¹³C; 3,4,4,4-d₄) | [1] |
| Synonyms | α-Ketoisovaleric acid, sodium salt (3-methyl-¹³C; 3,4,4,4-D₄); Sodium dimethylpyruvate (labeled) | [1] |
| CAS Number | 1202865-40-4 | [1][2] |
| Molecular Formula | C₄¹³CH₃D₄NaO₃ | [2] |
| Molecular Weight | 143.11 g/mol | |
| Isotopic Purity (¹³C) | 99% | |
| Isotopic Purity (D) | 98% | |
| Appearance | White to light yellow crystalline powder or crystals | |
| Solubility | Soluble in water | |
| Storage | Store in freezer (-20°C). Protect from light. |
Metabolic Significance: The Role in Branched-Chain Amino Acid (BCAA) Metabolism
Sodium 3-methyl-2-oxobutanoate (α-ketoisovalerate) is a central metabolite in the degradation pathway of valine, and by extension, is interconnected with the metabolism of leucine and isoleucine. The catabolism of BCAAs is a crucial source of energy, particularly in skeletal muscle, and provides precursors for the synthesis of other molecules.
The initial step in BCAA catabolism is a reversible transamination catalyzed by branched-chain aminotransferases (BCATs), which converts the amino acids to their corresponding α-keto acids. In the case of valine, this reaction yields 3-methyl-2-oxobutanoate. This α-keto acid is then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex in the mitochondria. This enzymatic step is a key regulatory point in BCAA metabolism.
The degradation of valine, starting from 3-methyl-2-oxobutanoate, proceeds through a series of enzymatic reactions to ultimately yield propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle.
Metabolic Pathway of Valine Degradation
Caption: Degradation pathway of the amino acid Valine.
Experimental Protocols
The use of isotopically labeled Sodium 3-methyl-2-oxobutanoate allows researchers to trace the fate of this metabolite through various biochemical pathways. Below are generalized protocols for its application in metabolic flux analysis using NMR and mass spectrometry.
Experimental Workflow for ¹³C-Metabolic Flux Analysis (¹³C-MFA)
Caption: General workflow for ¹³C-Metabolic Flux Analysis.
Metabolic Flux Analysis using Mass Spectrometry (MS)
This protocol outlines the general steps for tracing the metabolism of ¹³C,d₄-labeled Sodium 3-methyl-2-oxobutanoate in a cell culture system.
Objective: To quantify the metabolic flux through the BCAA degradation pathway and connected central carbon metabolism.
Materials:
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Cell culture of interest (e.g., mammalian cells, bacteria)
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Culture medium
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Sodium 3-methyl-2-oxobutanoate (3-methyl-¹³C; 3,4,4,4-d₄)
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Quenching solution (e.g., cold methanol)
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Extraction solvent (e.g., 80% methanol)
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High-resolution mass spectrometer (e.g., GC-MS or LC-MS)
Methodology:
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Cell Culture and Labeling:
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Culture cells to the desired density under controlled conditions.
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Introduce a known concentration of ¹³C,d₄-labeled Sodium 3-methyl-2-oxobutanoate into the culture medium. The concentration should be optimized to allow for detectable incorporation without causing metabolic perturbations.
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Incubate the cells for a time course, collecting samples at various time points to monitor the dynamic labeling of downstream metabolites.
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Sample Collection and Metabolite Extraction:
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Rapidly quench the metabolic activity of the cells by adding a cold quenching solution.
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Harvest the cells (e.g., by centrifugation).
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Extract the intracellular metabolites using a suitable cold extraction solvent.
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Separate the cell debris by centrifugation and collect the supernatant containing the metabolites.
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Mass Spectrometry Analysis:
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Analyze the metabolite extracts using a high-resolution mass spectrometer. For volatile compounds or after derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. For a broader range of metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred.
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The mass spectrometer will detect the mass shifts in downstream metabolites resulting from the incorporation of ¹³C and deuterium from the labeled precursor.
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Data Analysis and Flux Calculation:
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Process the raw MS data to identify labeled metabolites and determine their mass isotopologue distributions.
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Utilize metabolic flux analysis software to fit the experimental labeling data to a metabolic network model. This allows for the calculation of the rates (fluxes) of the biochemical reactions in the network.
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Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the position of isotopic labels within a molecule, which is highly valuable for elucidating metabolic pathways.
Objective: To identify and quantify labeled metabolites and determine the specific positions of the ¹³C and deuterium labels.
Materials:
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Metabolite extract (as prepared for MS analysis)
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NMR buffer (containing a chemical shift reference standard, e.g., DSS)
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High-field NMR spectrometer equipped with a cryoprobe
Methodology:
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Sample Preparation:
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Lyophilize the metabolite extract to remove the solvent.
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Reconstitute the dried extract in an NMR buffer (e.g., D₂O-based buffer for ¹H NMR).
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NMR Data Acquisition:
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Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra.
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¹H NMR: Provides an overview of the metabolome.
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¹³C NMR: Directly detects the ¹³C-labeled carbons, offering excellent signal dispersion. However, it has lower sensitivity than ¹H NMR.
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2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: A powerful technique that correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, providing high resolution and enabling the identification of labeled sites.
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Data Analysis:
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Process the NMR spectra using appropriate software.
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Identify the labeled metabolites by comparing the spectra of labeled samples to those of unlabeled controls and by using NMR databases.
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The specific location of the ¹³C label can be determined from the ¹³C chemical shifts and the couplings observed in the spectra.
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Quantify the relative abundance of different isotopologues by integrating the corresponding NMR signals.
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Conclusion
Sodium 3-methyl-2-oxobutanoate-¹³C,d₄ is a powerful tool for investigating the intricacies of branched-chain amino acid metabolism. Its application in conjunction with advanced analytical techniques like mass spectrometry and NMR spectroscopy enables researchers to gain quantitative insights into metabolic fluxes and pathway regulation. The detailed experimental approaches outlined in this guide provide a framework for utilizing this isotopically labeled compound to advance our understanding of cellular metabolism in both health and disease, with significant implications for drug development and biomedical research.
